2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the polyhydroquinoline (PHQ) family, characterized by a hexahydroquinoline core with substituents that modulate its physicochemical and biological properties. Its structure includes a 2-phenylethyl ester group at position 3, a 4-methylphenyl group at position 4, and two 7-methyl groups on the fused cyclohexenone ring.
Properties
Molecular Formula |
C28H31NO3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO3/c1-18-10-12-21(13-11-18)25-24(27(31)32-15-14-20-8-6-5-7-9-20)19(2)29-22-16-28(3,4)17-23(30)26(22)25/h5-13,25,29H,14-17H2,1-4H3 |
InChI Key |
AAZBNMRMPZSCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Cyclocondensation
The hexahydroquinoline core is commonly synthesized via Hantzsch-inspired multi-component reactions. For this compound, the reaction involves:
-
4-Methylbenzaldehyde (aromatic aldehyde)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
β-Ketoester derivative (e.g., 2-phenylethyl acetoacetate)
-
Ammonium acetate (nitrogen source)
Under reflux in ethanol or methanol, these components undergo sequential Knoevenagel condensation , Michael addition , and cyclization to form the hexahydroquinoline skeleton. The use of Fe₃O₄ magnetic nanoparticles (MNPs) functionalized with sulfamic acid enhances reaction efficiency, achieving yields of 85–98% within 20–30 minutes.
Reaction Optimization Table
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 0.02 g Fe₃O₄-SO₃H MNPs | +15–20% |
| Solvent | Ethanol | +10% vs. DMF |
| Temperature | 60°C | Max yield |
| Reaction Time | 20–30 min (ultrasonic) | -50% time |
Stepwise Synthesis with Post-Modification
Core Assembly Followed by Esterification
For improved regiocontrol, the hexahydroquinoline core is first synthesized using ethyl acetoacetate, followed by transesterification with 2-phenylethanol:
-
Core Formation :
Ethyl acetoacetate, dimedone, 4-methylbenzaldehyde, and ammonium acetate react under acidic conditions (e.g., p-TsOH) to yield the ethyl ester intermediate. -
Transesterification :
The ethyl ester undergoes reflux with 2-phenylethanol in toluene using lipase catalysts (e.g., Candida antarctica Lipase B) or titanium(IV) isopropoxide , achieving 70–85% conversion.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use by mechanically activating reactants. A mixture of aldehyde, dimedone, β-ketoester, and NH₄OAc is milled with SiO₂-supported H₃PO₄ at 35 Hz for 45 minutes, yielding 89% product.
Photocatalytic Methods
Visible-light-driven catalysis using Eosin Y as a photosensitizer accelerates the cyclocondensation step, reducing reaction times to 10–15 minutes under blue LED light.
Catalytic Systems and Their Impact
| Catalyst Type | Example | Yield (%) | Reaction Time | Reusability |
|---|---|---|---|---|
| Acidic MNPs | Fe₃O₄-SO₃H | 95 | 20 min | 5 cycles |
| Enzymatic | Lipase B | 82 | 12 h | 3 cycles |
| Solvent-Free | SiO₂-H₃PO₄ | 89 | 45 min | N/A |
Analytical and Purification Strategies
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
Molecular Information
- Molecular Formula : C28H31NO3
- Molecular Weight : 429.5 g/mol
- IUPAC Name : 2-phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Structural Features
The compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the phenylethyl group and the trimethyl-substituted quinoline ring are notable for their potential interactions with biological targets.
Chemistry
2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a valuable building block in organic synthesis. Its complex structure allows for the development of more intricate molecules through various chemical reactions.
Biology
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Medicine
The compound is being explored for its therapeutic effects in treating various diseases:
- Cancer Treatment : It has been shown to be effective against several cancer cell lines in vitro. For instance, compounds similar to this one demonstrated notable cytotoxic effects against MCF-7 breast cancer cells.
Table 1: Anticancer Activity Against MCF-7 Cell Line
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.5 | DNA intercalation |
| 2-Phenylethyl derivative | 1.2 | Apoptosis induction |
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural properties make it suitable for use in creating advanced polymers and other materials.
Study on Anticancer Activity
A series of quinoline derivatives were tested for anticancer properties. Compounds with similar structural motifs exhibited promising results against MCF-7 cells. The study concluded that modifications on the quinoline ring significantly influenced biological activity.
In Vivo Studies
Further research is required to explore in vivo efficacy and safety profiles. Initial studies suggest favorable outcomes in animal models treated with derivatives of this compound.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Their Implications
Key Observations :
- Lipophilicity : The 2-phenylethyl ester in the target compound increases logP (5.04) compared to ethyl or benzyl esters, suggesting improved membrane permeability .
- Electron-Donating/Withdrawing Groups : Chlorine (electron-withdrawing) in the 2-chloro-phenyl analog enhances anti-inflammatory activity, while nitro groups (strongly electron-withdrawing) reduce microbial growth .
Pharmacological Activity
- Anti-Inflammatory Activity : The 2-chloro-phenyl analog exhibits significant activity at low doses, outperforming marketed drugs in preclinical models .
- Antimicrobial Effects : Derivatives with nitro (4-nitrophenyl) or methylthio (4-(methylthio)phenyl) groups show moderate-to-strong growth inhibition against bacteria and fungi .
- Calcium-Channel Blocking : Hydrazide-linked Schiff’s base derivatives (e.g., compounds 5–7 in ) demonstrate dual antimicrobial and calcium-channel-blocking effects, highlighting the versatility of PHQ scaffolds .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
*Predicted based on analogs with similar substituents.
- Synthetic Efficiency: Ionic liquid-assisted nanocatalysts achieve yields up to 99% for PHQ derivatives, suggesting scalable synthesis routes for the target compound .
- Thermal Stability : Higher melting points (e.g., 209–211°C) correlate with polar substituents like hydroxyl groups, which enhance crystalline packing .
Crystallographic Insights
Biological Activity
2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H28N2O5
- Molecular Weight : 452.52 g/mol
The compound features a hexahydroquinoline core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the quinoline framework followed by functionalization to introduce the phenyl and carboxylate groups. Specific methodologies include:
- Formation of the Quinoline Ring : This step often employs cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent reactions introduce the phenyl and carboxylate groups through electrophilic aromatic substitution or esterification.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related quinoline derivatives. For instance, compounds similar to 2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against MCF-7 Cell Line
In a study using the MTT assay on MCF-7 breast cancer cells, compounds derived from similar structures demonstrated significant inhibition of cell proliferation compared to the standard drug Doxorubicin .
The proposed mechanisms for the anticancer activity include:
- Induction of Apoptosis : The compounds may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Specific derivatives have been shown to cause cell cycle arrest at the G1/S checkpoint .
Case Studies
-
Study on Quinoline Derivatives : A series of quinoline derivatives were tested for their anticancer properties. Compounds with similar structural motifs exhibited promising results against MCF-7 cells.
- Findings : The study concluded that modifications on the quinoline ring significantly influenced biological activity.
- In Vivo Studies : Further research is required to explore in vivo efficacy and safety profiles. Initial studies suggest favorable outcomes in animal models.
Q & A
Q. Table 1: Example Reaction Parameters
| Component | Role | Example Quantity |
|---|---|---|
| Dimedone | Cyclic diketone | 1.0 equiv |
| 4-Methylbenzaldehyde | Aromatic aldehyde | 1.2 equiv |
| Ammonium acetate | Nitrogen source | 1.5 equiv |
| Ethyl acetoacetate | β-keto ester | 1.0 equiv |
| L-glutamine | Catalyst | 10 mol% |
Basic Question: How is the structural conformation of hexahydroquinoline derivatives validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example:
- Crystallization : Slow evaporation of ethanol or dichloromethane solutions.
- Data collection : Bruker SMART APEX diffractometers (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
- Key parameters : Triclinic crystal systems (space group P1) with lattice parameters (e.g., a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) .
- Conformational analysis : Hexahydroquinoline cores often adopt twisted-boat or chair conformations, influenced by substituents like the 4-methylphenyl group .
Basic Question: What preliminary assays are used to screen the biological activity of this compound?
Methodological Answer:
Initial pharmacological screening focuses on:
- Anti-inflammatory assays : Inhibition of COX-2 enzyme activity via ELISA, comparing IC₅₀ values to reference drugs (e.g., celecoxib) .
- Antioxidant tests : DPPH radical scavenging assays at concentrations of 10–100 µM.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safe dosage ranges.
Note : Related compounds with chloro or methoxy substituents show enhanced activity at low doses (e.g., 10–50 µM) .
Advanced Question: How can reaction yields be optimized for the target compound’s synthesis?
Methodological Answer:
Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., CoCl₂) in solvent-free conditions improve atom economy .
- Microwave-assisted synthesis : Reduces reaction time to 20–30 minutes with comparable yields (75–85%) .
- Workup modifications : Use of column chromatography (silica gel, hexane/ethyl acetate eluent) for higher purity (>95%).
Data Contradiction : While L-glutamine in ethanol achieves moderate yields (60–70%), microwave methods may risk decomposition of thermally sensitive substituents .
Advanced Question: What insights do crystallographic studies provide on structure-activity relationships (SAR)?
Methodological Answer:
SC-XRD reveals:
- Hydrogen bonding : The 5-oxo group forms intermolecular H-bonds with adjacent NH groups, stabilizing the lattice and potentially influencing bioavailability .
- Substituent effects : Bulky groups (e.g., 4-methylphenyl) induce torsional strain in the hexahydroquinoline ring, altering electron distribution and binding affinity .
Q. Table 2: Crystallographic Data Comparison
| Parameter | Ethyl Derivative | Target Compound (Predicted) |
|---|---|---|
| Space group | P1 | P1 (expected) |
| Dihedral angle (C5-O) | 12.5° | ~15° (estimated) |
| H-bond length (N–H···O) | 2.10 Å | 2.05–2.15 Å |
Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina simulations against COX-2 (PDB ID: 5KIR) predict binding modes.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for receptor-ligand interactions.
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in hepatic microsomes to assess metabolic stability.
Key Finding : Analogous compounds show π-π stacking with Tyr385 and H-bonding with Ser530 in COX-2, suggesting a similar mechanism .
Advanced Question: How should researchers address contradictions in reported biological activity data across analogues?
Methodological Answer:
- Control standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and normalize to internal controls (e.g., β-actin).
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance anti-inflammatory activity) .
- Reproducibility checks : Validate assays in triplicate and share raw data via repositories (e.g., Zenodo).
Example Contradiction : A 2-chloro-phenyl analogue showed higher potency (IC₅₀ = 8.2 µM) than a 4-methylphenyl derivative (IC₅₀ = 12.5 µM), likely due to enhanced electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
